[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate
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Overview
Description
The compound [(26R)-5,12-dihydroxy-6,6’-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1’-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate is a complex organic molecule with a unique structure. It is a metabolite of Trabectedin, a marine-derived antitumor agent. This compound is known for its intricate molecular architecture and significant biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various rings and the introduction of functional groups. The synthetic route typically starts with simpler organic molecules, which undergo a series of reactions such as cyclization, oxidation, and methylation to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It requires advanced techniques and equipment to carry out the multi-step synthesis efficiently. The process often involves the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with DNA, leading to the disruption of DNA replication and transcription. It binds to the minor groove of DNA, causing structural changes that inhibit the activity of various enzymes involved in DNA processing. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trabectedin: The parent compound from which this metabolite is derived.
Ecteinascidin 743: Another marine-derived compound with similar antitumor activity.
Lurbinectedin: A synthetic analog of Trabectedin with enhanced therapeutic properties.
Uniqueness
This compound is unique due to its complex structure and specific biological activity. Its ability to interact with DNA and disrupt cellular processes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C41H44N4O10S |
---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate |
InChI |
InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25?,26?,30?,31?,37?,39?,41-/m1/s1 |
InChI Key |
YDDMIZRDDREKEP-RYLKFYFXSA-N |
Isomeric SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Origin of Product |
United States |
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